molecular formula C10H20ClNO2S B13494805 4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride

4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B13494805
M. Wt: 253.79 g/mol
InChI Key: UTBOJHCASVUTEB-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound that features a piperidine ring and a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a platinum catalyst to achieve high reaction selectivity and yield . The reaction conditions often include the use of aqueous hydrochloric acid to quench the reaction mixture and separate the organic layer .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions, which allow for efficient scaling up of the synthesis process. These methods often utilize microwave irradiation to achieve cyclocondensation in an alkaline aqueous medium .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the piperidine ring .

Scientific Research Applications

4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with hypoxia-inducible factor 1 pathways, promoting or inhibiting the expression of target genes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific combination of a piperidine ring and a thiane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H20ClNO2S

Molecular Weight

253.79 g/mol

IUPAC Name

4-piperidin-4-ylthiane 1,1-dioxide;hydrochloride

InChI

InChI=1S/C10H19NO2S.ClH/c12-14(13)7-3-10(4-8-14)9-1-5-11-6-2-9;/h9-11H,1-8H2;1H

InChI Key

UTBOJHCASVUTEB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CCS(=O)(=O)CC2.Cl

Origin of Product

United States

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